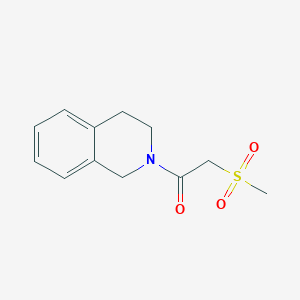
1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a pyridone derivative that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has been shown to inhibit the activity of cyclin-dependent kinases, which play a key role in the regulation of the cell cycle. This inhibition leads to the arrest of the cell cycle and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has been shown to have anti-inflammatory and analgesic effects. 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one in lab experiments is its relatively low toxicity. 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has been shown to have a low toxicity profile, making it a safer alternative to other compounds that may have more harmful effects. However, one limitation of using 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several areas of research where 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one shows promise for future investigation. One area of research is the development of new cancer therapies that target the cell cycle. 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one's ability to inhibit cyclin-dependent kinases makes it a promising candidate for the development of new cancer drugs. Another area of research is the development of new treatments for neurodegenerative diseases. 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one's neuroprotective effects make it a promising candidate for the treatment of Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one involves the reaction of 4-methylpiperidine-1-carboxylic acid with 2-chloro-1-methylpyridin-4-one in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has been studied for its potential use in a variety of scientific research applications. One area of research where 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has shown promise is in the development of new drugs for the treatment of cancer. 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
1-methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-5-7-15(8-6-10)13(17)11-3-4-12(16)14(2)9-11/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOQSNOJXVZCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)


![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)



![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)

![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7512291.png)